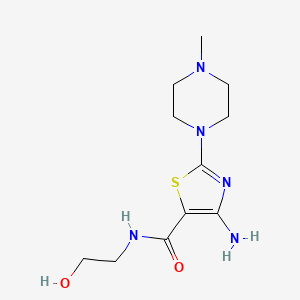

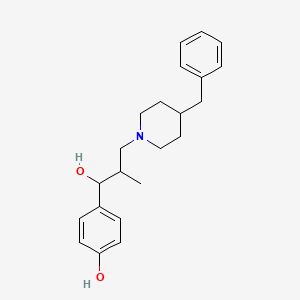

![molecular formula C16H14N4O2S B2564661 N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide CAS No. 2034306-07-3](/img/structure/B2564661.png)

N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide” is a compound that contains a sulfonamide group . Sulfonamides are synthetic bacteriostatic antibiotics with a wide spectrum against most gram-positive and many gram-negative organisms . They inhibit multiplication of bacteria by acting as competitive inhibitors of p-aminobenzoic acid in the folic acid metabolism cycle .

Synthesis Analysis

Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . Sulfonamides can also be synthesized via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid .Molecular Structure Analysis

The molecular structure of sulfonamides consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . The specific structure of “N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide” is not available in the search results.Chemical Reactions Analysis

Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated. The alkylsulfonamides can be deprotonated at carbon .Aplicaciones Científicas De Investigación

Transition-Metal Catalysis and Ligands

Bipyridines and their derivatives serve as essential ligands in transition-metal catalysis. They coordinate with metal centers, facilitating various reactions. The synthesis of N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide can contribute to ligand design for catalytic processes, such as Suzuki coupling, Negishi coupling, and Stille coupling . These reactions play a crucial role in organic synthesis and material science.

Photosensitizers and Photodynamic Therapy (PDT)

Bipyridine-based compounds often exhibit photophysical properties, making them suitable as photosensitizers. Researchers have explored their potential in photodynamic therapy (PDT) for cancer treatment. By incorporating the sulfonamide moiety, N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide could enhance PDT efficacy . Its ability to generate reactive oxygen species upon light activation could selectively damage cancer cells.

Antimalarial Drug Development

Researchers have explored novel [1,2,4]triazolo[4,3-a]pyridines containing a sulfonamide fragment as potential antimalarial agents . By modifying the bipyridine scaffold, N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide could contribute to this field. Understanding its structure-activity relationship is crucial for designing effective antimalarial drugs.

Mecanismo De Acción

Target of Action

The primary target of the compound N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, a vital component for bacterial DNA growth and cell division .

Mode of Action

N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide acts as a competitive inhibitor of the enzyme dihydropteroate synthetase . The compound’s structural similarity to para-aminobenzoic acid (PABA) allows it to inhibit and replace PABA in the enzyme, thereby disrupting the production of folic acid . This inhibition eventually prevents the formation of dihydrofolate and tetrahydrofolate, leading to the inhibition of bacterial DNA growth and cell division .

Biochemical Pathways

The action of N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide affects the biochemical pathway of folic acid synthesis . By inhibiting the enzyme dihydropteroate synthetase, the compound disrupts the conversion of PABA to dihydropteroate, a precursor of folic acid . This disruption affects the downstream production of dihydrofolate and tetrahydrofolate, essential cofactors in the synthesis of nucleic acids and amino acids .

Pharmacokinetics

Sulfonamides, a class of compounds to which this compound belongs, are generally well-absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids .

Result of Action

The result of the action of N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide is the inhibition of bacterial growth and cell division . By disrupting the synthesis of folic acid, the compound prevents the formation of essential components of bacterial DNA and proteins . This inhibition leads to the cessation of bacterial growth and replication .

Action Environment

The action, efficacy, and stability of N-([2,4’-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can influence the compound’s absorption and metabolism . .

Safety and Hazards

Propiedades

IUPAC Name |

N-[(2-pyridin-4-ylpyridin-4-yl)methyl]pyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O2S/c21-23(22,15-2-1-6-18-12-15)20-11-13-3-9-19-16(10-13)14-4-7-17-8-5-14/h1-10,12,20H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACLGBSKFKFWMEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-([2,4'-bipyridin]-4-ylmethyl)pyridine-3-sulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 7-oxo-2,6-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B2564582.png)

![2-(4-Chlorophenyl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2564584.png)

![Ethyl 8-oxo-6-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B2564586.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2564587.png)

![2-(2H-Pyrazolo[4,3-b]pyridin-2-yl)acetic acid dihydrochloride](/img/structure/B2564597.png)

![N-Methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide](/img/structure/B2564598.png)

![N-tert-butyl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2564601.png)